molecular formula C8H8ClFO4S2 B13173708 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13173708
M. Wt: 286.7 g/mol
InChI Key: PTSPVANPLZKMPX-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride is an organosulfur compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of both ethanesulfonyl and sulfonyl chloride functional groups, which impart unique reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride typically involves the sulfonation of 4-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonyl fluorides, and sulfonic acids, each with distinct properties and applications .

Scientific Research Applications

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both ethanesulfonyl and fluorine substituents, which enhance its reactivity and versatility in various chemical transformations. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and specialty chemicals .

Properties

Molecular Formula

C8H8ClFO4S2

Molecular Weight

286.7 g/mol

IUPAC Name

3-ethylsulfonyl-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO4S2/c1-2-15(11,12)8-5-6(16(9,13)14)3-4-7(8)10/h3-5H,2H2,1H3

InChI Key

PTSPVANPLZKMPX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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